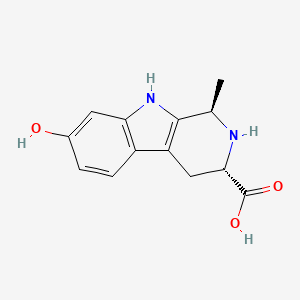
Brunnein B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brunnein B is a natural product found in Cortinarius brunneus with data available.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The nitrogen atom in the pyridine ring of Brunnein B acts as a nucleophilic site. This reactivity is typical of β-carboline alkaloids, where the lone pair on the nitrogen participates in substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives.
-
Acylation : Acetic anhydride or acetyl chloride can acylate the nitrogen, forming amide derivatives.
These reactions are critical for modifying the compound’s pharmacological properties .
Oxidation Reactions
The hydroxyl group (-OH) on the indole ring undergoes oxidation under acidic or enzymatic conditions:
-
Formation of Quinones : Oxidizing agents like KMnO₄ or cytochrome P450 enzymes convert the hydroxyl group to a ketone, generating a quinone intermediate.
-
Decarboxylation : The carboxylic acid group (-COOH) may decarboxylate under thermal or acidic conditions (e.g., H₂SO₄, Δ), producing CO₂ and a simpler amine structure .
Electrophilic Aromatic Substitution
The electron-rich indole ring facilitates electrophilic substitution:
| Reaction Type | Reagent | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 or C-6 | Nitro-Brunnein B |
| Sulfonation | H₂SO₄/SO₃ | C-7 | Sulfonated derivative |
These reactions are inferred from analogous β-carboline chemistry due to limited direct studies on this compound.
Complexation with Metal Ions
The nitrogen atoms in the pyridine and indole rings coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in analytical techniques like UV-Vis spectroscopy to quantify this compound in plant extracts .
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media (pH > 7), forming a carboxylate anion. This enhances water solubility and influences bioavailability .
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(1R,3S)-7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-3-2-7(16)4-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11+/m1/s1 |
Clave InChI |
ZROUMPAYNHAKNV-KBUNVGBDSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=C(N2)C=C(C=C3)O |
SMILES canónico |
CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=C(C=C3)O |
Sinónimos |
brunnein B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















